molecular formula C11H17NO B1294594 N-BUTYL-N-(2-METHOXYPHENYL)AMINE CAS No. 65570-20-9

N-BUTYL-N-(2-METHOXYPHENYL)AMINE

Cat. No.: B1294594
CAS No.: 65570-20-9
M. Wt: 179.26 g/mol
InChI Key: KLBGDUZWAJNQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-(2-methoxyphenyl)amine is a secondary amine featuring a butyl group and a 2-methoxyphenyl substituent. The 2-methoxyphenyl group is a critical moiety, influencing electronic properties, solubility, and metabolic behavior, as observed in related compounds .

Properties

IUPAC Name

N-butyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBGDUZWAJNQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215846
Record name Benzenamine, N-butyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65570-20-9
Record name N-Butyl-2-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65570-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-butyl-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065570209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-butyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: The synthesis of N-BUTYL-N-(2-METHOXYPHENYL)AMINE can be achieved through electrophilic aromatic substitution.

    Reductive Amination: Another method involves the reductive amination of 2-methoxybenzaldehyde with butylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-BUTYL-N-(2-METHOXYPHENYL)AMINE can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives

    Reduction: Secondary amines

    Substitution: Substituted aniline derivatives

Scientific Research Applications

Pharmaceutical Applications

N-Butyl-N-(2-methoxyphenyl)amine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. It serves as a building block for several drugs, including:

  • Antidiabetic agents : This compound is involved in the synthesis of tolbutamide, a medication used to manage blood sugar levels in diabetic patients.
  • Fungicides : It is also a precursor for compounds like benomyl, which is utilized in agricultural fungicides to protect crops from fungal infections.
  • Beta-adrenergic agonists : The compound is linked to the synthesis of formoterol, a long-acting beta-2 adrenergic agonist used in asthma treatment.

Case Study: Synthesis of Formoterol

The synthesis process involves the reaction of this compound with various reagents under controlled conditions to produce high yields of formoterol. This method highlights the compound's utility in developing effective respiratory medications with rapid onset and prolonged action.

Agrochemical Applications

In the agrochemical sector, this compound is used as a precursor for various pesticides and herbicides. Its derivatives play crucial roles in enhancing crop protection and yield.

Data Table: Agrochemical Compounds Derived from this compound

Compound NameTypeApplication
BenomylFungicideProtects crops from fungal diseases
ThiocarbazidesHerbicideControls weed growth in agriculture

Chemical Synthesis

The compound is also valuable in organic synthesis due to its amine functional group, which can undergo various reactions to form more complex molecules. This versatility allows it to be used in:

  • Polymer production : As an emulsifier or stabilizer in polymer formulations.
  • Rubber industry : It serves as a precursor for rubber vulcanization accelerators like N,N'-dibutylthiourea.

Case Study: Synthesis of Rubber Accelerators

This compound is utilized in synthesizing rubber additives that enhance the performance and durability of rubber products. This application underscores its importance in industrial chemistry.

Mechanism of Action

The mechanism of action of N-BUTYL-N-(2-METHOXYPHENYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. The methoxy and butyl groups influence the compound’s binding affinity and specificity towards these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Piperazine Derivatives (HBK Series)

The HBK series (HBK14–HBK19) comprises piperazine-based compounds with 2-methoxyphenyl and phenoxy-alkyl substituents (Figure 1, ). While structurally distinct from N-butyl-N-(2-methoxyphenyl)amine due to their piperazine core, these analogs share the 2-methoxyphenyl group, enabling comparisons of substituent effects:

Compound Core Structure Substituents on Phenoxy Group Key Functional Groups Reference
HBK14 Piperazine 2,6-Dimethylphenoxy Ethoxyethyl linker
HBK15 Piperazine 2-Chloro-6-methylphenoxy Ethoxyethyl linker
HBK16–HBK19 Piperazine Varied methyl/chloro groups Propyl linker
Target Compound Secondary amine None (direct N-substitution) Butyl, 2-methoxyphenyl N/A

Key Differences :

  • Rigidity vs.
  • Substituent Effects : Chloro and methyl groups in HBK analogs may enhance lipophilicity or steric hindrance, whereas the target compound’s methoxy group contributes to electron-donating effects .

Metabolic Pathways: Role of the 2-Methoxyphenyl Group

highlights the metabolic fate of N-(2-methoxyphenyl)hydroxylamine, a related compound.

Comparison with Other Aromatic Amines :

Compound Metabolic Pathway Key Enzymes/Cofactors Major Metabolites Reference
N-(2-Methoxyphenyl)hydroxylamine CYP1A-mediated reduction CYP1A, NADPH:CYP reductase o-Anisidine
2-Aminofluorene Non-enzymatic reduction by NADPH None Reduced hydroxylamine
4-Aminobiphenyl Similar to 2-aminofluorene None Parent amine
Target Compound Hypothesized CYP1A/2E1-mediated pathways Likely CYP1A dominance Potential o-anisidine N/A

Insights :

  • The 2-methoxyphenyl group directs metabolism toward CYP1A enzymes, contrasting with non-enzymatic reductions in 2-aminofluorene and 4-aminobiphenyl .
  • CYP2E1’s role remains ambiguous but may oxidize metabolites like o-anisidine further, suggesting complex interplay in the target compound’s metabolism .

Alkyl Chain Variations in N-Substituted Amines

lists compounds with N-butoxy and acetyloxy groups (e.g., N-(Acetyloxy)-N-butoxy-2-naphthalenecarboxamide).

Compound Functional Groups Key Properties Reference
N-(Acetyloxy)-N-butoxy-2-naphthalenecarboxamide Butoxy, acetyloxy, carboxamide High lipophilicity
Target Compound Butyl, 2-methoxyphenyl, amine Moderate lipophilicity (predicted) N/A

Structural Implications :

  • The butyl chain in the target compound likely increases lipophilicity compared to shorter alkyl chains, affecting membrane permeability and bioavailability.
  • Carboxamides () exhibit higher stability than amines, suggesting the target compound may be more reactive in biological systems .

Biological Activity

N-Butyl-N-(2-methoxyphenyl)amine is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, along with relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenylamine with butyl halides under basic conditions. The process can be optimized for yield and purity using various solvents and catalysts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of methoxyphenyl amines have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a strong bactericidal effect, with reported MIC values ranging from 15.625 to 125 μM against various bacterial strains .

Table 1: Antimicrobial Activity of Methoxyphenyl Compounds

CompoundBacterial StrainMIC (μM)
This compoundStaphylococcus aureus62.5
This compoundEscherichia coli125
Related Compound APseudomonas aeruginosa31.108
Related Compound BEnterococcus faecalis62.5

Cytotoxicity Studies

Cytotoxicity assays conducted on human embryonic kidney (HEK) cells revealed that this compound exhibits moderate cytotoxic effects at higher concentrations (10 mM), with cell viability dropping to approximately 70-75% after 48 hours . This suggests that while the compound has potential therapeutic applications, careful consideration of dosage is necessary to mitigate toxicity.

Table 2: Cytotoxicity of this compound

Concentration (mM)Cell Viability (%) after 24hCell Viability (%) after 48h
1>90>90
107570
100<50<50

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with various biological receptors and pathways. Studies suggest that similar compounds can inhibit protein synthesis and affect nucleic acid metabolism, leading to bacterial cell death . Additionally, the lipophilic nature of the compound allows it to cross cellular membranes effectively, enhancing its bioavailability and potential efficacy in vivo.

Case Studies

  • Antibacterial Efficacy : A study focused on a related compound demonstrated its ability to inhibit biofilm formation in Staphylococcus aureus, suggesting that this compound may possess similar properties . The compound showed a significant reduction in biofilm biomass at concentrations as low as 31.108 μg/mL.
  • In Vivo Studies : Preliminary in vivo studies conducted on rat models indicated that compounds structurally similar to this compound exhibited favorable pharmacokinetics, including rapid clearance from the bloodstream and targeted accumulation in tissues rich in specific receptors . This highlights the potential for therapeutic applications in treating infections or conditions involving these receptors.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing N-butyl-N-(2-methoxyphenyl)amine, and how do reaction conditions influence yield?

  • Methodology : Utilize nucleophilic substitution or coupling reactions, as demonstrated in analogous compounds. For example, bromoacetyl bromide can react with n-butylamine in the presence of triethylamine to form intermediates, followed by coupling with 2-methoxyphenol derivatives under basic conditions (e.g., K₂CO₃/KI in acetone). Yield optimization requires controlling stoichiometry, temperature (e.g., 60–80°C), and solvent polarity .
  • Key Data : Similar syntheses report yields of 51–82% depending on substituents and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodology : Combine nuclear magnetic resonance (¹H/¹³C NMR) to verify proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.7–7.2 ppm) and carbon backbone. Mass spectrometry (MS) confirms molecular weight (187.24 g/mol), while melting point analysis (if crystalline) and TLC (Rf ~0.3–0.6) assess purity .

Q. What metabolic pathways are implicated in hepatic microsomal processing of N-substituted aryl amines like this compound?

  • Methodology : Incubate the compound with rat hepatic microsomes and NADPH. Monitor metabolites via HPLC or LC-MS. Evidence suggests CYP1A enzymes predominantly reduce N-hydroxylated intermediates (e.g., converting N-(2-methoxyphenyl)hydroxylamine to o-anisidine), while CYP2E1 may oxidize products like o-aminophenol .

Advanced Research Questions

Q. How can researchers resolve contradictions in CYP enzyme roles during this compound metabolism?

  • Methodology : Use isoform-specific CYP inhibitors (e.g., α-naphthoflavone for CYP1A) or purified enzymes reconstituted with NADPH:CYP reductase. For example, microsomes from ethanol-treated rats (CYP2E1-enriched) show reduced o-anisidine production but elevated o-aminophenol, suggesting CYP2E1’s role in secondary oxidation rather than direct reduction .

Q. What experimental designs differentiate enzymatic vs. non-enzymatic reduction of N-hydroxylated intermediates?

  • Methodology : Compare reactions in microsomal systems with/without NADPH:CYP reductase. Non-enzymatic reduction (e.g., by NADPH alone) is pH-dependent and slower, while enzymatic pathways show substrate saturation kinetics. Pre-treat microsomes with heat or protease to inactivate enzymes as a control .

Q. How do substituents (e.g., methoxy vs. hydroxyl groups) affect redox cycling and metabolite toxicity?

  • Methodology : Synthesize analogs (e.g., replacing methoxy with hydroxyl) and compare redox potentials via cyclic voltammetry. Assess cytotoxicity in hepatocyte models using markers like glutathione depletion or ROS generation. Methoxy groups may stabilize radicals, prolonging redox cycling .

Q. What computational methods predict physicochemical properties of this compound, and how do they align with experimental data?

  • Methodology : Use density functional theory (DFT) for boiling point (predicted: 343.9°C) and molecular dynamics for logP (predicted: ~2.5). Validate against experimental GC-MS (boiling point) and HPLC retention times. Discrepancies highlight limitations in solvation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.